molecular formula C12H16O2S B2771813 Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate CAS No. 210539-73-4

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate

Cat. No. B2771813
CAS RN: 210539-73-4
M. Wt: 224.32
InChI Key: CGHDPXUTCLSRIX-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is a chemical compound with the molecular formula C12H16O2S . It is also known by other names such as Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate consists of 12 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 224.319 Da .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate's relevance extends into the field of biocatalysis for drug metabolism, where microbial-based systems are utilized for the generation of mammalian metabolites. This application is pivotal in understanding the metabolic pathways and structures of pharmaceutical compounds, offering a bridge between in vivo studies and clinical investigations. A study highlighted the use of Actinoplanes missouriensis to produce mammalian metabolites of a specific drug candidate, demonstrating the compound's utility in facilitating the structural characterization of metabolites through nuclear magnetic resonance spectroscopy. This microbial conversion process not only aids in the elucidation of drug metabolism but also provides analytical standards for monitoring drug metabolites during clinical trials (Zmijewski et al., 2006).

Synthesis of Antimicrobial Agents

Further expanding its utility, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate serves as a foundational scaffold in the synthesis of compounds with potent antimicrobial properties. Research has developed novel structures derived from this compound, demonstrating significant activity against Helicobacter pylori, a pathogen implicated in gastric ulcers and cancer. Such compounds exhibit low minimal inhibition concentrations against various clinically relevant strains of H. pylori, including those resistant to traditional treatments, underscoring the compound's potential in developing new anti-H. pylori agents (Carcanague et al., 2002).

Peptide Synthesis

The application of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate extends into peptide synthesis, where it has been utilized for carboxyl-group protection. This strategy enhances the efficiency and selectivity of peptide chain assembly, highlighting its importance in the synthesis of complex biological molecules. The selective removal of the protecting group, facilitated by specific conditions, underscores the compound's versatility and utility in peptide chemistry (Amaral, 1969).

Analytical Chemistry

In analytical chemistry, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is employed in the development of methods for quantitating thiols in various samples, such as beer and hops. The use of derivatization techniques coupled with gas chromatography-tandem mass spectrometry showcases the compound's role in enhancing the detection and quantification of important flavor compounds at nanogram per liter levels, contributing to quality control and flavor profiling in the beverage industry (Ochiai et al., 2015).

Material Science

Lastly, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate's applications in material science are exemplified through its role in the fabrication of molecules with potential in diminishing inflammation. The compound's utility in synthesizing intermediates that lead to anti-inflammatory agents underscores its importance in the development of new therapeutics (Zhang, 2005).

properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHDPXUTCLSRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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